1-(1,2-diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea
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Overview
Description
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a urea core substituted with a 1,2-diphenylpropan-2-yl group and a 6-(morpholin-4-yl)pyridin-2-ylmethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 1,2-diphenylpropan-2-ol with an appropriate isocyanate to form the urea linkage. The morpholin-4-ylpyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring is functionalized with a morpholine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1,2-diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-1-propanol: Shares the diphenylpropan-2-yl group but lacks the urea and pyridine moieties.
N-pyridin-2-yl ureas: Compounds with similar urea and pyridine structures but different substituents.
Uniqueness
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea is unique due to its combination of a diphenylpropan-2-yl group with a morpholin-4-ylpyridin-2-ylmethyl group, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
2470440-26-5 |
---|---|
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 |
Purity |
95 |
Origin of Product |
United States |
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